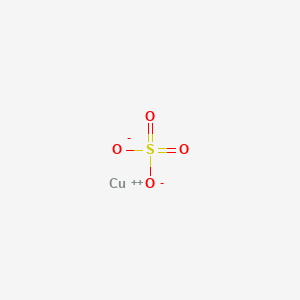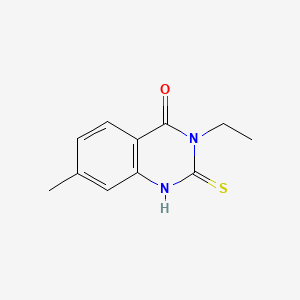![molecular formula C26H45N3O18 B1181705 Gal beta(1-3)[GlcNAc beta(1-6)]GalNAc-alpha-Thr CAS No. 186600-27-1](/img/structure/B1181705.png)
Gal beta(1-3)[GlcNAc beta(1-6)]GalNAc-alpha-Thr
Übersicht
Beschreibung
Gal beta(1-3)[GlcNAc beta(1-6)]GalNAc-alpha-Thr is a complex carbohydrate structure known as a glycan. It is composed of galactose, N-acetylglucosamine, and N-acetylgalactosamine linked to the amino acid threonine. This glycan is often found in glycoproteins and plays a crucial role in various biological processes, including cell-cell communication, immune response, and protein stability.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, Gal beta(1-3)[GlcNAc beta(1-6)]GalNAc-alpha-Thr is used as a model compound to study glycosylation reactions and carbohydrate chemistry. It helps in understanding the synthesis and behavior of complex glycans.
Biology
In biology, this glycan is crucial for studying cell-cell interactions, immune responses, and protein folding. It is often used in glycoprotein research to understand how glycans affect protein function and stability.
Medicine
In medicine, this compound is studied for its role in disease mechanisms, particularly in cancer and autoimmune diseases. It is also explored as a potential therapeutic target for drug development.
Industry
In the industrial sector, this glycan is used in the production of glycoprotein-based therapeutics and vaccines. It is also employed in the development of diagnostic tools and biosensors.
Wirkmechanismus
Target of Action
The compound Gal beta(1-3)[GlcNAc beta(1-6)]GalNAc-alpha-Thr, also known as (2S,3R)-3-[(2S,3S,4R,5R,6S)-3-acetamido-6-[[(2R,3S,4R,5S,6S)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-5-hydroxy-4-[(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2-aminobutanoic acid, is a glycopeptide that plays a significant role in cellular recognition, signal transduction, and regulation .
Mode of Action
The compound interacts with its targets in the cell, participating in cellular recognition and signal transduction processes .
Biochemical Pathways
The compound is involved in complex biochemical pathways related to cellular recognition and signal transduction . It can be synthesized through chemical synthesis or enzymatic catalysis .
Pharmacokinetics
It is known that the compound is soluble in appropriate solvents such as water or physiological saline .
Result of Action
The compound’s action results in significant biological effects within the cell, participating in cellular recognition, signal transduction, and regulation . It can be used for biomedical research to understand cellular recognition and signal transduction mechanisms and explore the etiology and treatment methods of related diseases .
Action Environment
The compound’s action, efficacy, and stability can be influenced by environmental factors. For example, it should be stored at temperatures below 0°C to maintain its stability . When handling the compound, appropriate laboratory procedures should be followed, and protective measures such as wearing laboratory-grade personal protective equipment should be taken .
Zukünftige Richtungen
The appearance of a branch Galβ1-3 (GlcNAcβ1-6)GalNAc in O-glycans has been demonstrated in many important biological processes such as T cell activation, T cell development, leukemia, immunodeficiencies, and cancer metastasis . Therefore, future research directions may include further investigation into these biological processes and the role of “Gal beta(1-3)[GlcNAc beta(1-6)]GalNAc-alpha-Thr” in these processes .
Biochemische Analyse
Biochemical Properties
Gal beta(1-3)[GlcNAc beta(1-6)]GalNAc-alpha-Thr is involved in several biochemical reactions. It is formed by the action of glycosyltransferases, specifically core2 beta1-6GlcNAc transferase (C2GnT), which catalyzes the transfer of N-acetylglucosamine (GlcNAc) to Gal beta(1-3)GalNAc in O-glycans. This conversion results in the formation of the core2 structure, Gal beta(1-3)[GlcNAc beta(1-6)]GalNAc. The compound interacts with various enzymes and proteins, including galectins, which are a type of lectin that binds to beta-galactoside sugars. These interactions are crucial for cell-cell communication and immune response .
Cellular Effects
This compound has significant effects on various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the presence of this glycan structure on cell surface proteins can affect the binding of ligands and receptors, thereby altering signal transduction pathways. Additionally, it has been shown to play a role in cancer metastasis by promoting cell adhesion and migration .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules. This compound can bind to galectins, which are involved in various cellular processes such as apoptosis, cell proliferation, and immune response. The binding of this compound to galectins can inhibit or activate these proteins, leading to changes in gene expression and cellular function. Additionally, this glycan structure can influence enzyme activity by acting as a substrate or inhibitor .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are important factors that influence its long-term effects on cellular function. Studies have shown that this glycan structure is relatively stable under physiological conditions, but it can be degraded by specific glycosidases. Long-term exposure to this compound can lead to changes in cellular metabolism and gene expression, which may have implications for disease progression and treatment .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can enhance cell signaling and immune response, while at high doses, it may have toxic or adverse effects. Threshold effects have been observed, where a certain concentration of the compound is required to elicit a biological response. High doses of this compound can lead to cell death and tissue damage, highlighting the importance of dosage optimization in therapeutic applications .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is synthesized by the action of glycosyltransferases and can be degraded by glycosidases. This compound interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels. The presence of this compound can affect the overall metabolic state of the cell, leading to changes in energy production and utilization .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be transported across cell membranes by glycan transporters and can bind to lectins and other proteins in the extracellular matrix. The localization and accumulation of this compound can influence its biological activity and function .
Subcellular Localization
This compound is localized in various subcellular compartments, including the Golgi apparatus, endoplasmic reticulum, and cell membrane. The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. The activity and function of this compound can be affected by its localization, as it interacts with different biomolecules in specific cellular compartments .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Gal beta(1-3)[GlcNAc beta(1-6)]GalNAc-alpha-Thr involves multiple steps, including the protection and deprotection of functional groups, glycosylation reactions, and purification processes. Here is a general outline of the synthetic route:
Protection of Hydroxyl Groups: The hydroxyl groups of the monosaccharides are protected using protecting groups such as acetyl or benzyl groups to prevent unwanted reactions.
Glycosylation: The protected monosaccharides are then subjected to glycosylation reactions. For example, galactose can be glycosylated with N-acetylglucosamine using a glycosyl donor and a glycosyl acceptor in the presence of a catalyst like silver triflate.
Deprotection: The protecting groups are removed under specific conditions, such as acidic or basic hydrolysis, to yield the desired glycan structure.
Coupling to Threonine: The glycan is then coupled to the amino acid threonine using peptide coupling reagents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this glycan involves similar steps but on a larger scale. Automated glycan synthesizers and advanced purification techniques like high-performance liquid chromatography (HPLC) are often employed to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The glycan can undergo oxidation reactions, where the hydroxyl groups are oxidized to form aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert aldehyde groups to alcohols.
Substitution: Substitution reactions can occur at the hydroxyl groups, where they are replaced by other functional groups like halides or amines.
Common Reagents and Conditions
Oxidation: Reagents like periodic acid (HIO4) or sodium periodate (NaIO4) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Halogenating agents like thionyl chloride (SOCl2) or amines in the presence of catalysts.
Major Products
Oxidation: Aldehydes or carboxylic acids.
Reduction: Alcohols.
Substitution: Halides or amines.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Gal beta(1-4)GlcNAc: Another glycan with a different linkage pattern.
GalNAc-alpha-Ser: A similar glycan linked to the amino acid serine.
GlcNAc beta(1-6)GalNAc: A glycan with a different monosaccharide sequence.
Uniqueness
Gal beta(1-3)[GlcNAc beta(1-6)]GalNAc-alpha-Thr is unique due to its specific linkage pattern and the presence of threonine. This unique structure allows it to interact with specific receptors and proteins, making it valuable for studying glycan-protein interactions and their biological effects.
Eigenschaften
IUPAC Name |
(2S,3R)-3-[(2S,3S,4R,5R,6S)-3-acetamido-6-[[(2R,3S,4R,5S,6S)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-5-hydroxy-4-[(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2-aminobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H45N3O18/c1-7(13(27)23(40)41)43-25-15(29-9(3)33)22(47-26-21(39)20(38)17(35)11(5-31)45-26)18(36)12(46-25)6-42-24-14(28-8(2)32)19(37)16(34)10(4-30)44-24/h7,10-22,24-26,30-31,34-39H,4-6,27H2,1-3H3,(H,28,32)(H,29,33)(H,40,41)/t7-,10+,11+,12+,13+,14+,15+,16-,17+,18+,19-,20+,21+,22-,24-,25+,26+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQNQEZMFMBODFK-AFBIBDJRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)O)N)OC1C(C(C(C(O1)COC2C(C(C(C(O2)CO)O)O)NC(=O)C)O)OC3C(C(C(C(O3)CO)O)O)O)NC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)O)N)O[C@@H]1[C@H]([C@H]([C@H]([C@@H](O1)CO[C@H]2[C@H]([C@H]([C@@H]([C@@H](O2)CO)O)O)NC(=O)C)O)O[C@H]3[C@H]([C@H]([C@H]([C@@H](O3)CO)O)O)O)NC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H45N3O18 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10693689 | |
| Record name | (2S,3R)-3-[(2S,3S,4R,5R,6S)-3-acetamido-6-[[(2R,3S,4R,5S,6S)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-5-hydroxy-4-[(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2-aminobutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10693689 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
687.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
186600-27-1 | |
| Record name | (2S,3R)-3-[(2S,3S,4R,5R,6S)-3-acetamido-6-[[(2R,3S,4R,5S,6S)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-5-hydroxy-4-[(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2-aminobutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10693689 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![ethyl N-[1-(2-methoxyphenyl)-9H-pyrido[3,4-b]indol-8-yl]carbamate](/img/no-structure.png)




